3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the phenoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Addition of the methoxyethyl group: This can be done through nucleophilic substitution reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: This compound may have pharmacological properties that could be explored for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 3-(2-methoxyethyl)-1,7-dimethyl-8-(4-methoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness
The presence of the phenoxyphenyl group in 3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
Properties
Molecular Formula |
C24H23N5O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-4,7-dimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O4/c1-16-15-28-20-21(26(2)24(31)27(22(20)30)13-14-32-3)25-23(28)29(16)17-9-11-19(12-10-17)33-18-7-5-4-6-8-18/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
RSKIKVCGZHHGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CCOC)C |
Origin of Product |
United States |
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